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Compound of Interest

Compound Name: 4-(Cyclopentyloxy)benzaldehyde

Cat. No.: B066384 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive spectroscopic and analytical overview of 4-
(Cyclopentyloxy)benzaldehyde, a key intermediate in the synthesis of various organic

molecules. Due to the limited availability of published experimental spectra for this specific

compound, this document presents a detailed profile of predicted spectroscopic data based on

the analysis of structurally analogous compounds and established principles of chemical

spectroscopy. This guide is intended to serve as a foundational resource for researchers in the

verification of synthesized 4-(Cyclopentyloxy)benzaldehyde and for its quality control in

research and development applications. Included are tabulated summaries of predicted

Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-

Visible (UV-Vis) data, alongside detailed experimental protocols for acquiring these spectra and

a logical workflow for the comprehensive spectroscopic analysis of the compound.

Chemical Identity and Physical Properties
4-(Cyclopentyloxy)benzaldehyde is an aromatic aldehyde characterized by a cyclopentyloxy

substituent at the para position of the benzaldehyde ring.[1][2] Its chemical structure combines

the reactivity of an aldehyde with the steric and electronic influence of the cyclopentyl ether

group.
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Property Value Reference

CAS Number 164520-98-3 [1]

Molecular Formula C₁₂H₁₄O₂ [1][3]

Molecular Weight 190.24 g/mol [1]

Appearance Light beige clear liquid [1]

Purity ≥97% (HPLC) [1]

Predicted Spectroscopic Data
The following sections provide predicted spectroscopic data for 4-
(Cyclopentyloxy)benzaldehyde. These predictions are derived from the known spectral

characteristics of benzaldehyde, anisole, cyclopentane, and similarly substituted

alkoxybenzaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR data are presented below.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.87 s 1H Ar-CHO

~7.82 d, J ≈ 8.8 Hz 2H Ar-H (ortho to CHO)

~7.00 d, J ≈ 8.8 Hz 2H
Ar-H (ortho to O-

cyclopentyl)

~4.85 m 1H O-CH

~1.95 - 1.80 m 4H Cyclopentyl-CH₂

~1.70 - 1.55 m 4H Cyclopentyl-CH₂
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Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~190.7 CHO

~163.5 Ar-C-O

~131.9 Ar-CH (ortho to CHO)

~130.1 Ar-C (ipso to CHO)

~114.8 Ar-CH (ortho to O-cyclopentyl)

~80.5 O-CH

~32.8 Cyclopentyl-CH₂

~24.1 Cyclopentyl-CH₂

Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the aldehyde,

aromatic ring, and ether functional groups.

Table 3: Predicted IR Data

Wavenumber (cm⁻¹) Intensity Assignment

~2960-2870 Medium C-H stretch (cyclopentyl)

~2830, 2730 Medium C-H stretch (aldehyde)

~1700 Strong C=O stretch (aldehyde)

~1600, 1580 Strong C=C stretch (aromatic)

~1255 Strong C-O stretch (aryl ether)

~1160 Strong C-O stretch (alkyl ether)

~830 Strong
C-H bend (para-substituted

aromatic)
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Mass Spectrometry (MS)
The mass spectrum, under electron ionization (EI), is predicted to show a molecular ion peak

and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data (EI, 70 eV)

m/z Predicted Fragment Ion

190 [M]⁺ (Molecular Ion)

189 [M-H]⁺

121 [M-C₅H₉]⁺

93 [M-C₅H₉-CO]⁺

69 [C₅H₉]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum in a non-polar solvent like hexane is expected to exhibit absorption bands

characteristic of a substituted benzaldehyde.

Table 5: Predicted UV-Vis Data (in Hexane)

λmax (nm) Molar Absorptivity (ε) Transition

~250 ~14,000 π → π

~280 ~1,500 n → π

~320 ~200 n → π*

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Synthesis of 4-(Cyclopentyloxy)benzaldehyde
A common synthetic route involves the Williamson ether synthesis.[4]
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Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1 equivalent) in a suitable polar

aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add potassium carbonate

(1.5 equivalents).

Addition of Alkylating Agent: Add cyclopentyl bromide (1.1 equivalents) to the reaction

mixture.

Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80 °C) and monitor

the reaction progress by thin-layer chromatography (TLC).

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into

water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. Purify the crude product by column

chromatography on silica gel to yield 4-(Cyclopentyloxy)benzaldehyde.

Spectroscopic Analysis
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.7

mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard.

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Record ¹H and ¹³C NMR

spectra on a 400 MHz spectrometer at room temperature.

Sample Preparation: As the compound is a liquid, a thin film can be prepared by placing a

drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl)

plates.

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer over a range of 4000-400 cm⁻¹.

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g.,

dichloromethane) into a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b066384?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066384?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chromatographic Separation: Use a suitable capillary column (e.g., DB-5) with a

temperature program to ensure the separation of the compound.

Mass Analysis: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.

Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g.,

hexane or ethanol) of known concentration.

Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer from

approximately 200 to 400 nm, using the pure solvent as a reference.

Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis and

characterization of synthesized 4-(Cyclopentyloxy)benzaldehyde.
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Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion
This technical guide provides a detailed predicted spectroscopic profile of 4-
(Cyclopentyloxy)benzaldehyde, which can be invaluable for its identification and quality

assessment in the absence of readily available experimental data. The provided experimental
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protocols offer a standardized approach for researchers to obtain and verify the spectroscopic

characteristics of this compound. The logical workflow diagram serves as a clear roadmap for

the analytical process, from synthesis to structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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